4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole
Overview
Description
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole is an organic compound that features a unique combination of a furan ring, a piperazine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole typically involves the reaction of 2-furylmethylamine with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furyl)-2-(methylthio)-1,3-thiazole
- 4-(2-Furyl)-2-(aminomethyl)-1,3-thiazole
- 4-(2-Furyl)-2-(hydroxymethyl)-1,3-thiazole
Uniqueness
4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-(furan-2-yl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMOAYDTVRJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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